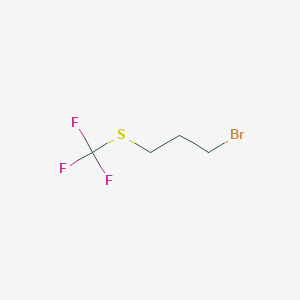

1-Bromo-3-trifluoromethylsulfanyl-propane

Description

Evolution and Significance of Organofluorine Chemistry in Contemporary Organic Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has evolved from a niche area of research into a cornerstone of modern chemical and materials science. The journey began with the isolation of highly reactive elemental fluorine in 1886 by Henri Moissan. nih.gov Early synthesis of organofluorine compounds was challenging, but the unique properties they exhibited spurred further investigation. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, lending exceptional stability to molecules. echemi.comontosight.ai

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. echemi.com This has led to widespread applications in numerous fields. researchgate.net It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. echemi.com Notable examples include pharmaceuticals like fluoxetine (B1211875) (Prozac) and atorvastatin (B1662188) (Lipitor), as well as advanced materials like the fluoropolymer Teflon (PTFE). nih.govresearchgate.net The continued development of novel fluorination and fluoroalkylation methods remains a critical focus in contemporary organic synthesis, enabling the creation of new medicines, agrochemicals, and materials. chemicalbook.com

Importance of the Trifluoromethylsulfanyl (-SCF3) Moiety in Advanced Chemical Research

Within the broader field of organofluorine chemistry, the trifluoromethylsulfanyl (-SCF3) group has emerged as a crucial functional moiety. This group is highly valued for its unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. chemeo.comresearchgate.net These characteristics make the -SCF3 group a powerful tool for medicinal and agricultural chemists seeking to fine-tune the properties of bioactive molecules. chemeo.comresearchgate.net

Incorporating a trifluoromethylsulfanyl group can significantly enhance a drug candidate's metabolic stability and its ability to permeate cell membranes, potentially increasing its bioavailability. researchgate.netinnospk.com The unique stereoelectronic nature and lipophilicity of the -SCF3 group offer immense potential for modulating the potency and efficacy of pharmaceuticals and agrochemicals. innospk.com As a result, the development of new synthetic methods for introducing this moiety into complex organic scaffolds is a topic of paramount importance in advanced chemical research. chemeo.cominnospk.com

Overview of Functionalized Alkyl Bromides as Key Intermediates

Functionalized alkyl bromides are a class of organic compounds characterized by a carbon-bromine bond and the presence of other functional groups. cas.orgmdpi.com They are widely recognized as versatile and indispensable intermediates in organic synthesis. cas.orgmdpi.com The carbon-bromine bond is sufficiently reactive to participate in a wide array of chemical transformations, including nucleophilic substitution and cross-coupling reactions. nih.govchemicalbook.com This reactivity allows for the facile construction of more complex molecular architectures. mdpi.com

Alkyl bromides serve as key building blocks in the synthesis of a vast range of products, from pharmaceuticals and agrochemicals to polymers and other advanced materials. mdpi.com Their utility is demonstrated in numerous named reactions and synthetic strategies where the bromide acts as a good leaving group or as a precursor to organometallic reagents. cas.org The ability to perform reactions such as tandem hydrogen atom transfer (HAT) and halogen atom transfer (XAT) acylations on alkyl bromides further highlights their significance as foundational materials for synthetic chemists. chemicalbook.com

Defining the Research Scope for 1-Bromo-3-trifluoromethylsulfanyl-propane within Academic Disciplines

This compound is a bifunctional molecule that possesses both a reactive alkyl bromide handle and the valuable trifluoromethylsulfanyl moiety. While specific research dedicated exclusively to this compound is not extensively documented in public literature, its research scope can be clearly defined by the established chemistry of its functional groups.

The primary academic and industrial interest in this compound lies in its potential as a specialized building block in organic synthesis. Its structure is ideal for introducing the "3-(trifluoromethylsulfanyl)propyl" fragment into larger, more complex molecules.

Key Research Applications:

Medicinal Chemistry: The compound can be used to synthesize novel drug candidates. The alkyl bromide allows for covalent attachment to a parent molecule, while the -SCF3 group can impart desirable properties such as increased metabolic stability, enhanced membrane permeability, and modulated receptor binding affinity.

Agrochemical Development: Similar to its role in pharmaceuticals, it can serve as a precursor for new pesticides and herbicides, where the trifluoromethylsulfanyl group is known to contribute to bioactivity.

Materials Science: It could be used in the synthesis of specialty polymers and other materials where the unique properties of the -SCF3 group, such as chemical resistance and specific surface properties, are desired.

The compound's utility stems from its ability to undergo nucleophilic substitution reactions at the carbon bearing the bromine atom, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This positions this compound as a valuable intermediate for researchers aiming to leverage the well-established benefits of the -SCF3 group in the design of new functional molecules.

Physicochemical and Structural Data

Detailed experimental data for this compound is limited. The table below presents its basic structural information alongside calculated or predicted physicochemical properties for reference. For context, experimental data for similar 1-bromo-propane derivatives are also included.

| Property | This compound (Predicted/Calculated) | 1-Bromopropane (B46711) chemeo.com | 1-Bromo-3-fluoropropane ontosight.aicas.org |

|---|---|---|---|

| Chemical Formula | C₄H₆BrF₃S | C₃H₇Br | C₃H₆BrF |

| Molecular Weight (g/mol) | 223.05 | 122.99 | 140.98 |

| Boiling Point (°C) | Not available | 71 | 101.4 |

| Density (g/cm³) | Not available | 1.354 | 1.525 @ 35°C |

| Structure | Br-CH₂-CH₂-CH₂-S-CF₃ | Br-CH₂-CH₂-CH₃ | Br-CH₂-CH₂-CH₂-F |

Properties

IUPAC Name |

1-bromo-3-(trifluoromethylsulfanyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRIZFQFJXKSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Trifluoromethylsulfanyl Propane

Strategies for Introducing the Trifluoromethylsulfanyl Group

The incorporation of the trifluoromethylsulfanyl group is a critical step in the synthesis of the target molecule. Various methods have been developed, which can be broadly categorized into direct and indirect approaches.

Direct Trifluoromethylsulfanylation Approaches

Direct trifluoromethylsulfanylation involves the introduction of the SCF3 group in a single step from a suitable reagent. One common approach is the reaction of an electrophilic source of the "SCF3" cation with a nucleophilic substrate. For instance, the reaction of a Grignard reagent, such as propylmagnesium bromide, with an electrophilic trifluoromethylthiolating agent can, in principle, yield the desired product. wikipedia.orgchegg.com However, the direct reaction of alkanes with such electrophilic reagents is often challenging due to the low reactivity of C-H bonds.

Another direct method involves the reaction of a nucleophilic source of trifluoromethylthiolate, such as trifluoromethylthiolate salts, with an electrophilic propane (B168953) derivative. For example, the reaction of 1,3-dibromopropane (B121459) with a trifluoromethylthiolate salt could potentially lead to the formation of 1-bromo-3-trifluoromethylsulfanyl-propane, although competitive disubstitution is a possible side reaction.

Recent advancements have also explored the use of electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)phthalimide or related compounds, for the direct functionalization of organic molecules. rsc.org These reactions are often promoted by acids or other catalysts. rsc.org

Indirect Construction via Sulfur-Containing Precursors and Trifluoromethylation Reagents

An alternative and often more practical approach involves the construction of the trifluoromethylsulfanyl group from a sulfur-containing precursor already attached to the propane chain, followed by trifluoromethylation. A common starting material for this strategy is 3-mercaptopropan-1-ol. masterorganicchemistry.com The thiol group of this precursor can be converted to a trifluoromethyl sulfide (B99878), and the hydroxyl group can then be transformed into a bromide.

One method for the trifluoromethylation of the thiol is through the formation of a xanthate intermediate. The xanthate derived from 3-mercaptopropan-1-ol can then be treated with a trifluoromethylating agent to yield the trifluoromethyl sulfide. beilstein-journals.org

Transition-Metal-Catalyzed Trifluoromethylsulfanylation Reactions

Transition-metal catalysis has emerged as a powerful tool for the formation of C-S bonds, including the introduction of the trifluoromethylsulfanyl group. nih.govnih.govmit.edu Palladium, copper, and other transition metals can catalyze the cross-coupling of trifluoromethylthiolating reagents with various organic electrophiles or nucleophiles.

For instance, a palladium-catalyzed reaction could be envisioned between an allyl halide, such as allyl bromide, and a trifluoromethylthiolating agent. nih.gov This would generate allyl trifluoromethyl sulfide, which could then be converted to the target molecule via hydrobromination. Similarly, copper-catalyzed reactions have been developed for the trifluoromethylthiolation of various substrates. researchgate.net

| Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |

| Pd(OAc)2 / Additives | Aromatic C-H | Umemoto's sulfonium (B1226848) salt | Aryl-SCF3 | High | nih.gov |

| [(allyl)PdCl]2 | Vinyl sulfonates | CF3-source | Vinyl-SCF3 | - | nih.gov |

| Cu(I) salts | Aryl boronic acids | SCF3-source | Aryl-SCF3 | High | researchgate.net |

This table presents examples of transition-metal-catalyzed trifluoromethylthiolation reactions on various substrates, illustrating the general applicability of this methodology.

Radical-Mediated Trifluoromethylsulfanylation Protocols

Radical reactions provide another avenue for the formation of the C-SCF3 bond. rsc.orgnih.gov These methods often involve the generation of a trifluoromethylthio radical (•SCF3), which can then react with a suitable substrate. One potential route is the radical addition of a trifluoromethylthiol radical to an alkene. nih.govillinois.edu For example, the addition of •SCF3 to allyl bromide could, in principle, lead to the desired product, although regioselectivity and potential side reactions would need to be controlled. researchgate.net

Photoredox catalysis has become an increasingly popular method for generating radicals under mild conditions. A photoredox-catalyzed reaction could be employed to generate a trifluoromethylthio radical from a suitable precursor, which would then react with a propane derivative. rsc.org

Strategies for Bromination of Alkane Scaffolds

Once the trifluoromethylsulfanyl group is in place, or concurrently with its formation, a bromine atom must be introduced at the desired position on the propane chain.

Regioselective Bromination of Substituted Propanes

The regioselective bromination of a substituted propane, such as 1-(trifluoromethylsulfanyl)propane, is a key step in several synthetic strategies. Free-radical bromination is a common method for introducing bromine into alkanes. youtube.commasterorganicchemistry.comyoutube.comohiolink.edumsu.edu The selectivity of this reaction is influenced by the stability of the radical intermediate formed. In the case of 1-(trifluoromethylsulfanyl)propane, the electron-withdrawing nature of the SCF3 group would likely influence the regioselectivity of the bromination, favoring substitution at the carbon atom further away from this group.

Another important strategy for achieving regioselective bromination is the anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene. masterorganicchemistry.comchemicalbook.comgoogle.com This is particularly relevant for the synthesis of this compound starting from allyl trifluoromethyl sulfide. The addition of HBr in the presence of radical initiators, such as peroxides, proceeds via a radical mechanism to yield the terminal bromide. masterorganicchemistry.com This method is known to be highly effective for producing 1-bromoalkanes from terminal alkenes. chemicalbook.comgoogle.com

| Alkene Substrate | Brominating Agent | Conditions | Major Product | Selectivity | Reference |

| Propane | Br2, light | 25 °C | 2-Bromopropane | 97% | masterorganicchemistry.commsu.edu |

| 2-Methylpropane | Cl2, light | - | 2-Chloro-2-methylpropane | 65% | msu.edu |

| Allyl Chloride | HBr, Peroxide | Benzene, 20°C | 1-Bromo-3-chloropropane (B140262) | 92% | chemicalbook.com |

| Allyl Chloride | HBr, O2 | Anhydrous | 1-Bromo-3-chloropropane | 94.1% | google.com |

This table highlights the regioselectivity observed in various bromination reactions of propane and related substrates.

Stereocontrolled C-Br Bond Formation in Aliphatic Systems

The introduction of a bromine atom into an aliphatic chain with high stereocontrol is a cornerstone of modern organic synthesis. While specific literature on the stereocontrolled synthesis of this compound is not extensively detailed, established principles of C-Br bond formation in similar aliphatic systems provide a clear framework. Methodologies such as free-radical addition of hydrogen bromide to unsaturated precursors and nucleophilic substitution reactions of sulfonate esters are particularly relevant.

The free-radical addition of hydrogen bromide to an allyl precursor, such as allyl trifluoromethyl sulfide, would theoretically yield this compound. This type of reaction is typically initiated by peroxides and proceeds via an anti-Markovnikov addition, ensuring the bromine atom is installed at the terminal position. A similar well-documented process is the synthesis of 1-bromo-3-chloropropane from allyl chloride. chemicalbook.com

Another powerful method for introducing a bromine atom is through the nucleophilic substitution of a leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), with a bromide salt. This S_N2 reaction is inherently stereospecific, proceeding with inversion of configuration at the reaction center. For instance, the reaction of an alcohol precursor, 3-(trifluoromethylsulfanyl)propan-1-ol, could be converted to its corresponding sulfonate ester and subsequently displaced by a bromide ion. Studies on the synthesis of 1-bromo-3-phenylpropane demonstrate the efficacy of this approach, where 3-phenylpropan-1-ol is converted to its sulfonate ester and then reacted with lithium bromide. chemicalbook.com The choice of the cation in the bromide salt can significantly influence the reaction rate. chemicalbook.com

| Precursor | Reagents | Product | Yield (%) | Reference |

| Allyl chloride | HBr, Dibenzoyl peroxide | 1-Bromo-3-chloropropane | 92 | chemicalbook.com |

| 3-Phenylpropanol derivative | LiBr | 1-Bromo-3-phenylpropane | 97 | chemicalbook.com |

| 3-Phenylpropanol derivative | NaBr | 1-Bromo-3-phenylpropane | 94 | chemicalbook.com |

Convergent Synthetic Approaches

Convergent syntheses, where different fragments of a target molecule are prepared separately and then joined, offer significant advantages in terms of efficiency and yield. For this compound, this would involve the coupling of a three-carbon electrophile with a trifluoromethylsulfanyl nucleophile or vice versa.

Sequential Functionalization Strategies

A plausible and straightforward approach to the synthesis of this compound is through the sequential functionalization of a C3 building block. This strategy can be envisioned in two primary ways:

Introduction of the trifluoromethylsulfanyl group followed by bromination: Starting with a substrate like 3-chloropropan-1-ol, the hydroxyl group can be protected, followed by nucleophilic substitution of the chloride with a trifluoromethylthiolate salt (CF3SNa). Subsequent deprotection and conversion of the resulting alcohol to a bromide, for instance via the Appel reaction or by treatment with PBr3, would yield the final product. A related industrial process involves the synthesis of 1,3-propanediol (B51772) from 1-bromo-3-chloropropane, highlighting the feasibility of manipulating functional groups on a propane backbone. google.com

Introduction of the bromine atom followed by introduction of the trifluoromethylsulfanyl group: Alternatively, one could start with a precursor like 1,3-dibromopropane or 1-bromo-3-chloropropane. A selective monosubstitution with a trifluoromethylthiolate salt would furnish the desired product. Controlling the stoichiometry and reaction conditions would be crucial to minimize the formation of the disubstituted byproduct.

Cross-Coupling Reactions Involving Brominated and Trifluoromethylsulfanyl Precursors

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer a powerful tool for the construction of C-S bonds. While direct cross-coupling to form an aliphatic C-S(CF3) bond is less common than for aryl systems, the principles can be adapted. A potential strategy would involve the coupling of a trifluoromethylthiolating reagent with a suitable three-carbon synthon bearing a leaving group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organoboron compound and an organic halide. nih.gov While traditionally used for aryl systems, advancements have extended their applicability. For the synthesis of this compound, one could envision a coupling between a brominated propane derivative and a trifluoromethylthiol-containing organometallic reagent.

The mechanism of palladium-catalyzed cross-coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligand, base, and solvent is critical for the success of these reactions. nih.gov

Methodological Advancements in Organobromine and Organosulfur Chemistry

The fields of organobromine and organosulfur chemistry are continually evolving, with new methodologies offering greener, more efficient, and more selective synthetic routes. These advancements have direct implications for the synthesis of molecules like this compound.

One significant area of progress is the development of novel catalytic systems for cross-coupling reactions. The use of palladium nanoparticles has shown promise in reducing the required catalyst loading to parts-per-million (ppm) levels, making these reactions more cost-effective and environmentally friendly. youtube.com Furthermore, conducting these reactions in aqueous micellar solutions, using surfactants derived from benign starting materials like vitamin E, represents a significant step towards sustainable chemistry. youtube.com

In the realm of organosulfur chemistry, electrochemical synthesis has emerged as a green and powerful alternative to traditional methods. cardiff.ac.uk Electrochemical methods can be used for the formation of various sulfur-containing functional groups through oxidative or reductive processes, often avoiding the need for harsh reagents. cardiff.ac.uk For example, the electrochemical oxidative cross-dehydrogenative coupling of thiols with sulfinic acids has been demonstrated for the synthesis of thiosulfonates. cardiff.ac.uk While not a direct route to the target compound, this illustrates the potential of electrochemistry in forming C-S bonds.

| Advancement | Description | Potential Advantage for Synthesis | Reference |

| Palladium Nanoparticle Catalysis | Use of ppm levels of palladium for cross-coupling reactions. | Reduced cost and environmental impact. | youtube.com |

| Micellar Catalysis | Reactions are performed in water using surfactants. | Use of a green solvent and potentially milder reaction conditions. | youtube.com |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions for forming C-S bonds. | Avoidance of hazardous reagents and potentially milder conditions. | cardiff.ac.uk |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Trifluoromethylsulfanyl Propane

Transformations at the C-Br Bond

The C-Br bond in 1-Bromo-3-trifluoromethylsulfanyl-propane is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This makes the compound a suitable substrate for a range of reactions typical of primary alkyl halides.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 Pathways)

Given that this compound is a primary alkyl halide, it is expected to predominantly undergo nucleophilic substitution via the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. mrcolechemistry.co.uk The S(_N)2 pathway involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. mrcolechemistry.co.uk This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. mrcolechemistry.co.uk

The alternative S(_N)1 (Substitution, Nucleophilic, Unimolecular) pathway is highly unlikely for this primary substrate. S(_N)1 reactions proceed through a carbocation intermediate, and a primary carbocation is significantly less stable than secondary or tertiary carbocations, making its formation energetically unfavorable.

The reactivity in nucleophilic substitution is also influenced by the leaving group ability. Bromine is a better leaving group than chlorine, which means that in similar reactions, bromoalkanes react faster than their chloroalkane counterparts. quora.com This is demonstrated in the reaction of 1-bromo-3-chloropropane (B140262) with sodium cyanide, where substitution occurs selectively at the C-Br bond. quora.comchemeo.com

Table 1: Representative S(_N)2 Reactions of this compound (Note: The following are illustrative examples based on established S(_N)2 reactivity patterns for primary alkyl bromides.)

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(Trifluoromethylsulfanyl)propan-1-ol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(Trifluoromethylsulfanyl)butanenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-3-(trifluoromethylsulfanyl)propane |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Phenyl(3-(trifluoromethylsulfanyl)propyl)sulfane |

| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone (B3395972) | 1-Iodo-3-(trifluoromethylsulfanyl)propane |

Elimination Reactions for Alkene Formation

Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For a primary alkyl halide like this compound, the bimolecular elimination (E2) mechanism is the most probable pathway. askthenerd.com The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond and the simultaneous expulsion of the leaving group. youtube.com

For this compound, E2 elimination would result in the formation of 3-(trifluoromethylsulfanyl)prop-1-ene. The reaction requires the base to abstract a proton from the C2 position. The conditions for elimination are typically favored by using strong bases, such as potassium tert-butoxide, and higher temperatures.

Unimolecular elimination (E1) is not a favored pathway, as it, like the S(_N)1 reaction, requires the formation of an unstable primary carbocation. masterorganicchemistry.com

Radical-Induced Transformations and Related Studies

The C-Br bond can undergo homolytic cleavage when exposed to radical initiators, such as light or heat, to form an alkyl radical. This initiates a chain reaction characteristic of radical substitution. libretexts.org For instance, the halogenation of alkanes like propane (B168953) proceeds via a radical mechanism where a halogen radical abstracts a hydrogen atom, creating an alkyl radical which then propagates the chain. youtube.com While radical substitution of a bromine atom is common, a more typical radical reaction for an alkyl bromide would be its use in radical addition or cyclization reactions, though specific studies on this compound are not prominent. Theoretical studies on similar molecules, like 1-bromo-3,3,3-trifluoropropene, show that reactions with radicals (e.g., OH radicals) can occur, involving complex pathways including addition to double bonds and H-abstraction. mdpi.com

Metal-Catalyzed C-C and C-Heteroatom Bond Formation Reactions

This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rhhz.net In these processes, a transition metal catalyst, commonly based on palladium, nickel, or copper, facilitates the coupling of an organohalide with a wide range of nucleophilic partners. mit.edu

The general mechanism involves the oxidative addition of the C-Br bond to a low-valent metal center, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. As an alkyl bromide, this compound could participate in couplings like Suzuki (with boronic acids), Stille (with organostannanes), or Buchwald-Hartwig amination (with amines) reactions. The presence of the sulfur atom in the SCF3 group could potentially influence the catalytic cycle, as sulfur compounds can sometimes interact with and deactivate metal catalysts. mit.edu

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions (Note: The following are illustrative examples of potential cross-coupling reactions.)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic Acid (ArB(OH)₂) | Pd(PPh₃)₄ / Base | Aryl-substituted propane |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | Tertiary amine |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | Internal alkyne |

| C-S Coupling | Thiol (RSH) | CuI / Base | Thioether |

Reactivity of the Trifluoromethylsulfanyl (SCF3) Moiety

The trifluoromethylsulfanyl group is generally stable, but the sulfur atom, with its available lone pairs of electrons, can undergo oxidation.

Oxidation Chemistry of the Sulfur Atom

The sulfur atom in the trifluoromethylsulfanyl group is in a lower oxidation state and can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation typically requires the use of common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄).

The reaction proceeds in two stages:

Oxidation to Sulfoxide: Mild oxidation converts the sulfide (B99878) into a trifluoromethylsulfinyl group (-SOCF₃).

Oxidation to Sulfone: Further oxidation of the sulfoxide with a stronger oxidant or more forcing conditions yields the trifluoromethylsulfonyl group (-SO₂CF₃). The resulting compound would be 1-Bromo-3-(trifluoromethylsulfonyl)propane.

The strong electron-withdrawing effect of the CF₃ group makes the sulfur atom less nucleophilic compared to an alkyl sulfide, potentially requiring stronger oxidizing conditions.

Selective Cleavage and Functionalization of the C-S Bond

The carbon-sulfur (C-S) bond in this compound is a key site for potential chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent sulfur atom and the C-S bond.

Selective cleavage of C(sp³)–S bonds in thioethers has been demonstrated using various reagents. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been employed for the selective cleavage of C(sp³)–S bonds in different types of thioethers. organic-chemistry.orgnih.gov While direct studies on trifluoromethyl thioethers are limited in this context, the established selectivity order—furfuryl C(sp³)–S > benzyl (B1604629) C(sp³)–S > alkyl C(sp³)–S > C(sp²)–S—suggests that the cleavage of the propyl-S bond in this compound would be challenging compared to more activated thioethers. organic-chemistry.orgnih.gov

Metal-free methods for C-S bond cleavage have also been developed. For example, N-chlorosuccinimide (NCS) has been used to mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers, leading to the formation of aryl aldehydes or dithioacetals depending on the reaction conditions. mdpi.com These methods often proceed through sulfonium (B1226848) ion intermediates, which are then susceptible to nucleophilic attack or elimination.

Table 1: Representative Conditions for C(sp³)-S Bond Cleavage in Thioethers

| Reagent | Substrate Type | Product Type | Reference |

| NBS | Furfuryl alkylthioethers | Unsymmetrical disulfides | organic-chemistry.orgnih.gov |

| NFSI | Aryl and alkyl methylthioethers | Unsymmetrical disulfides | organic-chemistry.orgnih.gov |

| NCS | Arylmethyl thioethers | Aryl aldehydes or dithioacetals | mdpi.com |

It is important to note that the trifluoromethyl group's strong inductive effect would likely decrease the nucleophilicity of the sulfur atom, potentially hindering reactions that require initial attack at the sulfur. Conversely, this electronic effect could make the carbon atom of the C-S bond more electrophilic and susceptible to nucleophilic attack, although this is less commonly observed for C(sp³)-S bonds without a good leaving group on the carbon.

Interactions with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is dictated by the different reactive sites within the molecule.

Interactions with Nucleophiles: The primary electrophilic center is the carbon atom attached to the bromine, which is susceptible to S_N2 reactions with a variety of nucleophiles. masterorganicchemistry.com Thiolates, for example, are excellent nucleophiles that readily displace halides. masterorganicchemistry.com The trifluoromethylsulfanyl group is expected to remain intact under these conditions.

The sulfur atom in the trifluoromethylsulfanyl group is generally considered to be nucleophilic. However, the strong electron-withdrawing effect of the CF₃ group significantly reduces its nucleophilicity compared to alkyl thioethers. masterorganicchemistry.com Despite this, it may still react with strong electrophiles.

Interactions with Electrophiles: The sulfur atom, despite its reduced nucleophilicity, can be targeted by strong electrophiles. For example, oxidation of the thioether to the corresponding sulfoxide or sulfone is a common reaction for thioethers and would be expected to occur with this compound using appropriate oxidizing agents.

In a concept known as "umpolung," the sulfur atom can be rendered electrophilic. acsgcipr.org This is typically achieved by attaching an electron-withdrawing group to the sulfur, making it susceptible to attack by carbon nucleophiles. acsgcipr.org In the case of this compound, the trifluoromethyl group already serves this purpose to some extent, but further activation may be necessary for it to react as an electrophile.

Reactions of the Propane Chain

C-H Functionalization Studies

The functionalization of unactivated C-H bonds in alkanes is a significant area of research in modern organic chemistry. acs.orgyoutube.com While no specific C-H functionalization studies on this compound have been reported, studies on related alkanes and fluorinated compounds provide insights into the potential for such reactions. acs.orgnih.gov

Catalytic systems, often employing transition metals like rhodium, palladium, or silver, are typically used to achieve C-H activation. acs.orgnih.gov The presence of the electron-withdrawing trifluoromethylsulfanyl group could influence the regioselectivity of C-H functionalization. Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, has become a powerful strategy. acs.org However, in the absence of a strong directing group, functionalization may occur at the most electronically or sterically accessible positions.

Recent advancements have shown that even primary C-H bonds in alkanes can be functionalized. For example, a catalytic system involving a silver-carbene species has demonstrated enhanced selectivity for the functionalization of primary C-H bonds in alkanes from propane to n-hexane. acs.org

Exploration of Cyclization Pathways from Derived Intermediates

The bifunctional nature of this compound, possessing both a leaving group (bromide) and a potential nucleophilic center (sulfur), suggests the possibility of intramolecular cyclization to form a four-membered thietane (B1214591) ring. However, the reduced nucleophilicity of the trifluoromethyl-substituted sulfur atom would likely make this a challenging transformation.

More plausible cyclization pathways would involve intermediates derived from initial reactions. For example, if the bromine is displaced by a nucleophile that contains a tethered reactive site, subsequent intramolecular reactions could lead to the formation of various cyclic structures. The specific nature of the cyclization would depend on the nature of the introduced functional group and the reaction conditions.

Intramolecular reactions involving C-H functionalization could also lead to cyclization. For instance, if a C-H bond is activated and a carbon-metal bond is formed, this intermediate could potentially undergo a cyclization reaction by attacking an internal electrophile or through reductive elimination.

In-depth Mechanistic Studies

Investigation of Reaction Intermediates

Understanding the reaction intermediates is crucial for elucidating reaction mechanisms. While no direct mechanistic studies on this compound are available, we can hypothesize potential intermediates based on analogous reactions.

In nucleophilic substitution reactions at the C-Br bond, the reaction would proceed through a typical S_N2 transition state.

Reactions involving the C-S bond are more complex. Cleavage of the C-S bond, as seen in related thioethers, is proposed to proceed through sulfonium intermediates. organic-chemistry.org For example, reaction with NBS is thought to generate a bromosulfonium intermediate. organic-chemistry.org

In reactions involving trifluoromethylation, both radical and ionic intermediates have been identified. The trifluoromethyl thianthrenium triflate has been shown to react via formal CF₃⁺, CF₃•, and CF₃⁻ pathways depending on the reaction conditions. acs.org Mechanistic studies on O-trifluoromethylation have provided evidence for both radical processes and the involvement of short-lived ion pairs. nih.gov

Table 2: Potential Reaction Intermediates in Reactions of Analogous Compounds

| Reaction Type | Proposed Intermediate | Evidence/Analogy | Reference |

| C(sp³)-S Bond Cleavage | Sulfonium ion | Mechanistic studies on thioethers with NBS/NFSI | organic-chemistry.org |

| Trifluoromethylation | CF₃ radical, CF₃⁺/CF₃⁻ species | Radical trapping experiments, diverse reactivity of trifluoromethylating agents | acs.orgnih.gov |

| C-H Activation | Organometallic species | DFT studies and experimental observations in catalytic systems | acs.org |

Kinetic and Thermodynamic Analyses of Reaction Pathways

A detailed kinetic and thermodynamic understanding of the reaction pathways of this compound is crucial for predicting its reactivity, optimizing reaction conditions for synthetic applications, and understanding its potential transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, a comprehensive analysis can be developed by examining the fundamental principles of physical organic chemistry and drawing parallels with closely related and well-studied compounds.

The primary reaction pathways anticipated for this compound, a primary alkyl halide, are nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The competition between these pathways is governed by the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

Theoretical Framework and Mechanistic Expectations

The presence of the trifluoromethylsulfanyl group (-SCF(_3)) is expected to play a significant role in the reactivity of the molecule. The -SCF(_3) group is known to be strongly electron-withdrawing, primarily through the inductive effect of the highly electronegative fluorine atoms. nih.govresearchgate.net This electronic effect influences the electron density at the carbon atom bonded to the bromine (the (\alpha)-carbon) and the adjacent carbon atoms ((\beta)-carbons).

In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic (\alpha)-carbon, leading to the displacement of the bromide leaving group. The rate of this bimolecular reaction is sensitive to steric hindrance at the reaction center. For this compound, being a primary alkyl halide, the steric hindrance is relatively low, which generally favors the S(_N)2 pathway.

In a competing E2 reaction, a base abstracts a proton from a (\beta)-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. The rate of the E2 reaction is dependent on the strength of the base and the acidity of the (\beta)-protons. The electron-withdrawing nature of the -SCF(_3) group can influence the acidity of the protons on the (\beta)-carbon, potentially affecting the rate of the E2 reaction.

Thermodynamic Considerations

From a thermodynamic standpoint, elimination reactions generally become more favorable at higher temperatures. masterorganicchemistry.com This is because elimination reactions typically result in an increase in the number of product molecules compared to the reactants, leading to a positive change in entropy ((\Delta S)). masterorganicchemistry.com According to the Gibbs free energy equation, (\Delta G = \Delta H - T\Delta S), a more positive (\Delta S) will make the (-T\Delta S) term more negative as the temperature (T) increases, thus favoring the reaction. masterorganicchemistry.com

For this compound, the competition between substitution and elimination can be represented as follows:

Substitution (S(_N)2): CH(_2)(Br)CH(_2)CH(_2)SCF(_3) + Nu (\rightarrow) CH(_2)(Nu)CH(_2)CH(_2)SCF(_3) + Br

Elimination (E2): CH(_2)(Br)CH(_2)CH(_2)SCF(_3) + B (\rightarrow) CH(_2)=CHCH(_2)SCF(_3) + BH + Br

Kinetic Analysis and Computational Insights

A quantitative understanding of the reaction kinetics requires the determination of rate constants and activation energies for the competing pathways. While experimental data is lacking for this specific compound, computational chemistry offers a powerful tool for such analyses.

For instance, theoretical studies on the related compound, 1-bromo-3,3,3-trifluoropropene (CF(_3)CH=CHBr), reacting with hydroxyl radicals have provided detailed potential energy surfaces, reaction enthalpies, and energy barriers for various reaction channels. nih.govmdpi.com These studies utilize high-level quantum chemical calculations to map out the transition states and intermediates, allowing for the prediction of rate constants over a range of temperatures. nih.govmdpi.com

A similar computational investigation for this compound would involve mapping the potential energy surfaces for the S(_N)2 and E2 pathways with various nucleophiles/bases. The results would likely be presented in the form of reaction coordinate diagrams and data tables summarizing the key energetic parameters.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study. The values are purely illustrative and intended to demonstrate the format and type of data generated.

Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Nucleophile/Base

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction ((\Delta)H) (kJ/mol) | Rate Constant (k) at 298 K (Ms) |

|---|---|---|---|

| S(_N)2 | 85 | -40 | 1.2 x 10 |

In this hypothetical scenario, the S(_N)2 reaction exhibits a lower activation energy and is more exothermic than the E2 reaction, suggesting it would be the kinetically and thermodynamically favored pathway under standard conditions.

Influence of Solvent

The choice of solvent can significantly impact the kinetics of both S(_N)2 and E2 reactions. Polar aprotic solvents, such as acetone or DMSO, are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and reactive. In contrast, polar protic solvents, like ethanol (B145695) or water, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. researchgate.net The effect of the solvent on the reaction rates would be a critical component of a thorough kinetic analysis.

Advanced Applications in Synthetic Chemistry and Material Science

Function as a Versatile Synthetic Building Block

1-Bromo-3-trifluoromethylsulfanyl-propane is a valuable electrophile that readily participates in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the straightforward attachment of the trifluoromethylsulfanylpropyl chain to a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its role as a versatile building block in the construction of more complex molecules.

Precursor in the Synthesis of Complex Fluorinated Molecules

The incorporation of fluorine-containing groups is a well-established strategy in drug discovery to modulate the physicochemical and biological properties of lead compounds. This compound provides a direct route to introduce the -CH2CH2CH2SCF3 group, which can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific, publicly documented examples of its direct use in the synthesis of complex, named fluorinated drugs are limited, its utility can be inferred from the general importance of the trifluoromethyl group in pharmaceuticals. For instance, numerous FDA-approved drugs contain a trifluoromethyl group, highlighting the value of reagents that can introduce such moieties. mdpi.com The synthesis of various bioactive molecules often involves the alkylation of a core structure with a suitable electrophile. This compound is an ideal candidate for such reactions, enabling the exploration of the chemical space around a pharmacophore by adding the trifluoromethylsulfanylpropyl tail.

Intermediate for Novel Organosulfur Compounds

This compound is an important intermediate for creating new organosulfur compounds containing the trifluoromethylthioether linkage. The reaction of this compound with various sulfur-based nucleophiles can lead to a diverse array of molecules with potential applications in materials science and agrochemicals. For example, its reaction with thiols would yield more complex thioethers with the general structure R-S-(CH2)3-SCF3.

Integration into Multi-step Synthesis Schemes

The utility of this compound is most evident in its integration into multi-step synthetic sequences. As a primary alkyl halide, it is susceptible to SN2 reactions, which are fundamental transformations in organic synthesis.

A common synthetic challenge is the selective mono-alkylation of amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.comnih.gov However, by carefully controlling reaction conditions, such as stoichiometry and temperature, this compound can be used to selectively introduce the trifluoromethylsulfanylpropyl group onto a primary or secondary amine, forming a key intermediate for further elaboration. nih.gov

An illustrative, though generalized, synthetic sequence could involve the initial alkylation of a heterocyclic amine with this compound, followed by subsequent functionalization of the heterocyclic core. Such strategies are common in the synthesis of pharmaceutical and agrochemical candidates.

Development of Novel Reagents and Ligands Featuring the Trifluoromethylsulfanylpropyl Scaffold

The trifluoromethylsulfanylpropyl group can be incorporated into the structure of ligands used in coordination chemistry and catalysis. The electronic properties of the -SCF3 group can influence the coordination environment of a metal center, potentially leading to catalysts with novel reactivity or selectivity.

For example, a synthetic route to a novel ligand could involve the reaction of a suitable di-nucleophile, such as a substituted bis(thiol) or bis(amine), with two equivalents of this compound. The resulting ligand would possess two trifluoromethylsulfanylpropyl "arms" capable of coordinating to a metal ion. While specific examples for this exact scaffold are not widely published, the principle is well-established in ligand design.

Below is a table summarizing the types of reactions where this compound can be employed as a key reactant.

| Reaction Type | Nucleophile | Product Type | Potential Application Area |

| N-Alkylation | Primary/Secondary Amines | Secondary/Tertiary Amines | Pharmaceuticals, Agrochemicals |

| S-Alkylation | Thiols | Thioethers | Materials Science, Agrochemicals |

| O-Alkylation | Alcohols/Phenols | Ethers | Fine Chemicals |

| C-Alkylation | Carbanions (e.g., from malonic esters) | Substituted Alkanes | Complex Organic Synthesis |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise arrangement of atoms within a molecule. By interacting with different forms of electromagnetic radiation, molecules provide unique spectral data that correspond to their specific structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural determination in organic chemistry. For 1-Bromo-3-trifluoromethylsulfanyl-propane, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the three non-equivalent methylene (B1212753) (-CH₂-) groups in the propane (B168953) chain. The chemical shift of each signal would be influenced by the adjacent electronegative atoms (bromine and the trifluoromethylsulfanyl group). The multiplicity of each signal, governed by spin-spin coupling, would reveal the number of neighboring protons, thus confirming the connectivity of the carbon backbone.

¹³C NMR: The carbon NMR spectrum would display three signals for the three carbon atoms of the propane chain, along with a signal for the trifluoromethyl carbon. The chemical shifts would provide evidence for the electronic environment of each carbon atom. For instance, the carbon bonded to the bromine atom would appear at a characteristic downfield shift, while the carbon of the trifluoromethyl group would exhibit a unique shift due to the strong electron-withdrawing effect of the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, confirming the presence and nature of this functional group.

Table 1: Predicted NMR Data for this compound (Note: As experimental data is not publicly available, these are predicted values based on structure-property relationships.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | δ 3.4 - 3.6 | Triplet | -CH₂-Br |

| ¹H | δ 2.1 - 2.3 | Multiplet | -CH₂-CH₂-CH₂- |

| ¹H | δ 3.0 - 3.2 | Triplet | -S-CH₂- |

| ¹³C | δ 30 - 35 | - | -CH₂-Br |

| ¹³C | δ 28 - 33 | - | -CH₂-CH₂-CH₂- |

| ¹³C | δ 35 - 40 | - | -S-CH₂- |

| ¹³C | δ 125 - 130 | Quartet | -CF₃ |

| ¹⁹F | δ -40 to -45 | Singlet | -CF₃ |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkane backbone, C-S stretching, and potentially C-Br stretching vibrations. The strong C-F stretching vibrations of the trifluoromethyl group would be a prominent feature.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for more symmetric and less polar bonds, such as the S-C and C-C bonds of the propane backbone.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: As experimental data is not publicly available, these are predicted values.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (alkane) | 2850 - 3000 | IR, Raman |

| C-F Stretch | 1100 - 1350 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₄H₆BrF₃S), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster, further corroborating the presence of a single bromine atom in the molecule.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Given the likely volatility of this compound, Gas Chromatography (GC) would be a suitable technique for its analysis and purification.

Gas Chromatography (GC): In a GC system, the compound would be vaporized and passed through a column. Its retention time, the time it takes to travel through the column, would be a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and could be used for identification and purity assessment.

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful analytical combination. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum of the molecule. This allows for the confident identification of the compound corresponding to a specific GC peak. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the bromine atom or parts of the propyl chain.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile or thermally sensitive compounds.

High-Performance Liquid Chromatography (HPLC): In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The retention time in HPLC is dependent on the interactions of the compound with both the mobile and stationary phases. Different column chemistries (e.g., normal-phase, reverse-phase) and mobile phase compositions can be used to optimize the separation.

HPLC-Mass Spectrometry (HPLC-MS): Similar to GC-MS, interfacing an HPLC system with a mass spectrometer allows for the mass analysis of compounds as they elute from the HPLC column. This technique is invaluable for confirming the identity of peaks in a chromatogram and for analyzing complex mixtures.

Advanced hyphenated analytical techniques for complex mixture analysis.

The analysis of complex mixtures containing this compound necessitates the use of sophisticated analytical techniques that offer both high separation efficiency and detailed structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this context. nih.govresearchgate.netlongdom.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques in chemical analysis. omicsonline.org Their application to a molecule like this compound allows for its separation from a complex matrix and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. longdom.org In a typical GC-MS analysis, the sample mixture is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit several characteristic features. A key indicator of the presence of a bromine atom is the observation of two molecular ion peaks (M and M+2) of nearly equal intensity, due to the natural isotopic abundance of 79Br and 81Br. researchgate.net

The fragmentation of the molecular ion is expected to follow predictable pathways. Common fragmentation patterns for bromoalkanes include the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical, and alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbon bearing the bromine atom. youtube.com The trifluoromethylsulfanyl group (-SCF3) is a potent electron-withdrawing group that influences the fragmentation process. researchgate.netyoutube.com The fragmentation will also likely involve the sulfur-carbon and carbon-fluorine bonds.

A hypothetical GC-MS analysis of a sample containing this compound would yield a chromatogram with a specific retention time for the compound, and the mass spectrum at that retention time would provide its structural fingerprint.

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Formula of Fragment | Significance |

| 238/240 | [M]+ | [Br(CH2)3SCF3]+ | Molecular ion peak (Isotopic pair for Br) |

| 159 | [M - Br]+ | [(CH2)3SCF3]+ | Loss of Bromine radical |

| 137 | [M - SCF3]+ | [Br(CH2)3]+ | Loss of Trifluoromethylsulfanyl radical |

| 69 | [CF3]+ | [CF3]+ | Trifluoromethyl cation |

| 41 | [C3H5]+ | [CH2=CH-CH2]+ | Propyl fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For less volatile compounds or for analyses that require different selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. bu.edu In LC-MS, the separation occurs in the liquid phase, which offers a wide range of stationary and mobile phase combinations to optimize the separation of complex mixtures. researchgate.net Following separation by the LC system, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). bu.edu

The analysis of this compound by LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), can provide highly specific and sensitive detection. In an LC-MS/MS experiment, the molecular ion of the target compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is exceptionally selective and allows for the quantification of the analyte at very low concentrations, even in complex matrices.

The choice of ionization mode (positive or negative) would depend on the compound's ability to be protonated or deprotonated. For this compound, positive ionization mode might be favored, leading to the formation of the [M+H]+ ion.

Interactive Data Table: Predicted LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragmentation Pathway | Analytical Utility |

| 239/241 ([M+H]+) | 159 | Loss of HBr | Confirmatory transition |

| 239/241 ([M+H]+) | 137 | Loss of HSCF3 | Quantitative transition |

| 159 | 69 | Loss of C3H6S | Structural elucidation |

Theoretical and Computational Studies of 1 Bromo 3 Trifluoromethylsulfanyl Propane

Quantum Chemical Calculations for Electronic Structure Analysis

An analysis of the electronic structure of 1-bromo-3-trifluoromethylsulfanyl-propane would theoretically be conducted using quantum chemical calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory or Coupled Cluster) are standard tools for this purpose. These calculations would provide insights into the molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule.

For instance, the electron-withdrawing nature of the trifluoromethylsulfanyl (-SCF₃) group is expected to significantly influence the electron density across the propane (B168953) chain, affecting the polarity of the carbon-bromine bond. A Molecular Electrostatic Potential (MEP) map would visualize the electrophilic and nucleophilic sites, highlighting the electron-rich region around the bromine atom and the electron-deficient areas associated with the -SCF₃ group. However, specific published data, such as orbital energies or MEP plots for this compound, are not available.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states. For this compound, potential reactions of interest would include nucleophilic substitution at the bromine-bearing carbon and reactions involving the sulfur atom.

Theoretical investigations would typically involve mapping the potential energy surface for a given reaction. nih.gov This is achieved by calculating the energies of reactants, products, intermediates, and transition states. nih.gov For example, in a nucleophilic substitution reaction, computational models can predict whether the mechanism is Sₙ1 or Sₙ2, and provide the activation energy barrier by locating the transition state structure. nih.gov These calculations often employ DFT methods, which offer a good balance between accuracy and computational cost for systems of this size. Despite the utility of these methods, specific studies on the reaction mechanisms of this compound have not been reported.

Conformational Analysis and Intramolecular Interactions

The flexibility of the three-carbon propane chain in this compound allows for multiple conformations. Conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. Such studies on similar fluorinated alkanes have shown that intramolecular interactions, such as dipole-dipole interactions and steric hindrance, play a crucial role in determining the preferred geometry. researchgate.net

In this compound, key dihedral angles (Br-C₁-C₂-C₃ and C₁-C₂-C₃-S) would be systematically rotated to map the conformational landscape. The presence of the bulky and electronegative bromine and trifluoromethylsulfanyl groups would likely lead to significant gauche and steric interactions that dictate the lowest energy shapes. Research on related trifluoromethylated compounds highlights the importance of weak intramolecular hydrogen bonds and other non-covalent interactions in stabilizing certain conformers. chemrxiv.org However, a detailed conformational analysis with corresponding energy profiles for this compound is not present in the scientific literature.

Prediction of Spectroscopic Parameters

Computational methods are widely used for the prediction of spectroscopic data, which can aid in the characterization of new or unstudied molecules.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, are a standard method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). For the trifluoromethyl (-CF₃) group, specific computational approaches have been developed to accurately predict ¹⁹F chemical shifts, which are highly sensitive to the local electronic environment. nih.gov

Infrared (IR) Spectroscopy: The prediction of vibrational frequencies through computational means is a routine task that complements experimental Infrared (IR) spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic frequency analysis can be performed. This would yield the expected positions and intensities of the vibrational modes for this compound, such as the C-Br, C-S, and C-F stretching and bending frequencies. While online tools and databases can predict IR spectra for various compounds, detailed, peer-reviewed computational studies on the vibrational spectra of this specific molecule are absent.

The following table outlines the types of spectroscopic data that would be predicted computationally, though specific values for this compound are not available from dedicated studies.

| Spectroscopic Technique | Predicted Parameters | Typical Computational Method |

| NMR | ¹H, ¹³C, ¹⁹F Chemical Shifts, Spin-Spin Coupling | DFT with GIAO |

| Infrared (IR) | Vibrational Frequencies and Intensities | DFT Frequency Analysis |

| Mass Spectrometry | Mass-to-charge ratio of fragment ions (in silico) | Not typically quantum-based |

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry, which emphasize the reduction of waste and the use of less hazardous substances, are increasingly integral to modern organic synthesis. Future research on 1-Bromo-3-trifluoromethylsulfanyl-propane should prioritize the development of environmentally benign synthetic routes.

One promising strategy is the adoption of mechanochemistry, which can eliminate the need for bulk solvents and minimize waste. researchgate.net Ball-milling techniques have been successfully employed for the synthesis of various organosulfur compounds, offering a unique reaction environment that can lead to novel reactivity and improved efficiency. researchgate.net A potential mechanochemical approach for the synthesis of this compound could involve the solid-state reaction of a suitable trifluoromethylthiolating agent with a 1,3-dihalopropanol derivative, followed by bromination.

Another avenue for greening the synthesis and transformation of this compound is the use of sustainable solvents. Glycerol-based solvents, such as 1,2,3-trimethoxypropane, have been shown to be effective and low-toxicity media for a range of chemical reactions. rsc.org Investigating the utility of such solvents for the synthesis and subsequent derivatization of this compound could significantly improve the environmental profile of these processes.

The following table outlines a hypothetical comparison of traditional versus green chemistry approaches for the synthesis of related organosulfur compounds.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvent | Often volatile organic compounds (VOCs) | Solvent-free (mechanochemistry) or bio-based solvents (e.g., 1,2,3-trimethoxypropane) researchgate.netrsc.org |

| Energy Input | Typically thermal heating | Mechanical energy (ball-milling) or optimized heating in sustainable media researchgate.net |

| Waste Generation | Can be significant due to solvent use and byproducts | Minimized through solvent elimination and potentially higher selectivity researchgate.net |

| Starting Materials | Often petroleum-derived | Potential for use of bio-based starting materials |

Exploration of Photoredox and Electrochemistry in Compound Derivatization

Photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. These techniques offer mild reaction conditions and unique reactivity pathways that could be highly beneficial for the derivatization of this compound.

Electrochemical synthesis provides a sustainable route to organosulfur compounds by leveraging renewable energy. china-anticorr.com This methodology could be explored for the formation of the C-S bond in the synthesis of this compound or its analogs. For instance, the electrochemical coupling of a trifluoromethylthiol source with a suitable three-carbon building block could be a viable synthetic strategy. Recent advancements have demonstrated high Faradaic efficiency and production rates in the electrochemical synthesis of organosulfur species. china-anticorr.com

Photoredox catalysis, which utilizes light to initiate chemical reactions, is particularly well-suited for the functionalization of alkyl halides. The carbon-bromine bond in this compound could be selectively activated by a suitable photocatalyst to generate a radical intermediate. This intermediate could then participate in a variety of bond-forming reactions, such as cross-coupling with nucleophiles or addition to alkenes, allowing for the introduction of diverse functional groups. The systematic implementation of photoredox cross-coupling reactions has already proven valuable in medicinal chemistry research. domainex.co.uk

A potential research direction could be the photoredox-mediated coupling of this compound with various partners, as outlined in the table below.

| Coupling Partner | Potential Product | Significance |

| Aryl boronic acid | Aryl-substituted trifluoromethylsulfanyl propane (B168953) | Access to novel scaffolds for medicinal chemistry |

| Alkene | Extended carbon chain with trifluoromethylsulfanyl group | Building block for complex molecule synthesis |

| Amine | Aminated trifluoromethylsulfanyl propane | Introduction of basic nitrogen for pharmaceutical applications |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of chemical reactions can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE). chemrxiv.orgresearchgate.net These technologies allow for the rapid and parallel execution of numerous reactions, facilitating the exploration of vast reaction spaces. chemrxiv.orgyoutube.com

For a molecule like this compound, HTE could be invaluable for several purposes:

Reaction Optimization: The synthesis of this compound and its subsequent derivatization reactions could be rapidly optimized by screening a wide range of catalysts, ligands, bases, solvents, and temperature conditions in a miniaturized, parallel format. domainex.co.ukresearchgate.net

Library Generation: HTE platforms can be used to generate libraries of derivatives of this compound by reacting it with a diverse set of building blocks. chemrxiv.org This would be particularly useful for structure-activity relationship studies in drug discovery.

Data-Driven Discovery: The large datasets generated by HTE can be used to train machine learning models to predict reaction outcomes and guide future experiments. chemrxiv.org Software tools are being developed to facilitate the design, execution, and analysis of HTE arrays. nih.gov

The table below illustrates a hypothetical HTE workflow for the optimization of a Suzuki-Miyaura cross-coupling reaction with this compound.

| HTE Stage | Description | Key Technologies |

| Design | Design of a 96-well plate array to screen various palladium catalysts, phosphine (B1218219) ligands, and bases. nih.gov | phactor™ or similar software for experimental design. nih.gov |

| Execution | Automated dispensing of stock solutions of reactants, catalysts, and reagents into the reaction plate using a liquid handling robot. youtube.com | Liquid handling robots, plate-based reaction blocks. |

| Analysis | Rapid analysis of each reaction well using UPLC-MS to determine product formation and yield. domainex.co.uk | UPLC-MS with automated data analysis software. domainex.co.uk |

| Iteration | The results from the initial screen are used to design a second round of experiments to further refine the optimal conditions. | Data visualization tools and machine learning algorithms. youtube.com |

Investigation of Structure-Reactivity Relationships within Functionalized Organohalides and Organosulfur Compounds

A fundamental understanding of the interplay between the functional groups in this compound is crucial for predicting its chemical behavior and designing new applications. The molecule contains both a reactive alkyl bromide, a common electrophilic handle in organic synthesis, and a trifluoromethylsulfanyl group, which is known to impart unique electronic properties.

Future research should focus on elucidating the structure-reactivity relationships of this compound. Key questions to be addressed include:

How does the strongly electron-withdrawing trifluoromethylsulfanyl group influence the reactivity of the C-Br bond in nucleophilic substitution and cross-coupling reactions?

What is the conformational preference of the propane chain, and how does this affect the accessibility of the reactive sites?

Can the sulfur atom participate in neighboring group participation to influence the outcome of reactions at the bromine-bearing carbon?

Comparative studies with related organohalides and organosulfur compounds would be highly informative. researchgate.netnih.gov For example, comparing the reaction rates of this compound with those of 1-bromopropane (B46711) and 1-bromo-3-chloropropane (B140262) in a standardized set of reactions would quantify the electronic effect of the SCF3 group. Computational chemistry could also be employed to model the electronic structure and reaction pathways of this molecule, providing insights that complement experimental findings. researchgate.net

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 1-Bromo-3-trifluoromethylsulfanyl-propane, and how can reaction conditions be optimized for higher yields?

A1. Synthesis typically involves bromination of 3-trifluoromethylsulfanyl-propane precursors. For example, analogous brominated trifluoromethyl compounds are synthesized using halogenating agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media . Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Catalyst selection : Lewis acids (e.g., H₂SO₄) enhance electrophilic substitution efficiency.

- Stoichiometric precision : Excess brominating agents (1.2–1.5 equivalents) improve conversion rates.

Q. Q2. What analytical techniques are critical for confirming the purity and structure of this compound?

A2. Key methods include:

- ¹H/¹⁹F NMR : To resolve trifluoromethyl (-CF₃) and bromomethyl (-CH₂Br) signals. For instance, ¹⁹F NMR chemical shifts for -CF₃ groups typically range from -60 to -70 ppm .

- GC-MS : To detect volatile impurities (e.g., unreacted precursors or decomposition products like 1-bromo-1,1-difluoroethane ).

- Elemental analysis : To verify Br and S content (±0.3% accuracy).

Advanced Research Questions

Q. Q3. How does the electron-withdrawing -CF₃ group influence the reactivity of this compound in nucleophilic substitution reactions?

A3. The -CF₃ group polarizes the C-Br bond, enhancing electrophilicity. This accelerates SN₂ reactions with nucleophiles (e.g., thiols or amines). Kinetic studies on analogous bromo-trifluoromethyl compounds show:

Q. Q4. What are the primary decomposition pathways of this compound under thermal stress, and how can they be mitigated?

A4. Thermal degradation (≥100°C) produces:

- HBr gas : Detected via FT-IR (absorption bands at 2450–2650 cm⁻¹) .

- Fluorinated alkenes : E.g., 3,3,3-trifluoropropene, identified by GC-MS (m/z 96) .

Mitigation strategies : - Inert atmospheres : Use N₂ or Ar to suppress radical chain reactions.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5 wt.% .

Q. Q5. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?

A5. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Charge distribution : The C-Br atom carries a partial positive charge (+0.35 e), directing nucleophilic attack to the β-carbon .

- Transition-state analysis : Predicts activation barriers for competing pathways (e.g., SN₂ vs. elimination).

Data Contradiction & Reproducibility

Q. Q6. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

A6. Contradictions often arise from:

- Impurity profiles : Unaccounted byproducts (e.g., di-brominated species) inflate yields .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate hydrolysis .

Resolution : - Reproducibility protocols : Standardize solvent drying (molecular sieves) and reagent purity (>98%) .

- Cross-validation : Compare results across multiple analytical methods (e.g., NMR and elemental analysis) .

Q. Q7. Why do spectroscopic data for this compound vary across literature sources?

A7. Variations stem from:

- Solvent polarity : ¹H NMR shifts in CDCl₃ vs. DMSO-d₆ differ by 0.1–0.3 ppm .

- Isotopic impurities : Deuterated solvents with <99.9% D purity introduce extraneous peaks .

Best practices : Report solvent, temperature, and instrument resolution (e.g., 500 MHz vs. 300 MHz NMR) .

Functionalization & Applications

Q. Q8. What strategies enable selective functionalization of this compound for agrochemical intermediates?

A8. Targeted approaches include:

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, 80°C) .

- Thioether formation : React with NaSH to replace Br with -SH, yielding 3-trifluoromethylsulfanyl-propanethiol .

Q. Q9. How does the compound’s stability in aqueous media impact its use in biomedical research?

A9. Hydrolysis kinetics (t₁/₂ ~24–48 hrs in pH 7.4 buffer) limit its utility in aqueous systems. Stabilization methods:

- Microencapsulation : Use liposomes or cyclodextrins to shield the C-Br bond .

- pH control : Maintain reaction media at pH <6 to slow hydrolysis .

Safety & Handling

Q. Q10. What are the critical safety considerations when handling this compound in high-temperature reactions?

A10. Key hazards include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products